2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine
Description
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNS/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9,12H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXJKBMCEGJPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine typically involves the reaction of 3-chloro-5-fluoroaniline with thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the thiazolidine ring through a cyclization process. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various thiazolidine derivatives.
Substitution: Phenyl derivatives with different functional groups.
Scientific Research Applications
2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the chloro and fluoro groups on the phenyl ring can enhance the compound’s binding affinity and selectivity for its targets. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₉H₇ClFNS
- Substituent Positions : Chlorine at position 3, fluorine at position 5 on the phenyl ring.
Comparison with Similar Compounds
Thiazolidine derivatives are widely studied for their biological and chemical versatility. Below is a systematic comparison of 2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine with structurally related compounds.
Structural and Electronic Effects
The substituents on the phenyl ring significantly alter the compound’s electronic profile and steric bulk.
Key Observations :
- Steric hindrance from halogens is less pronounced than bulky groups like benzylidene, allowing better target binding in biological systems .
Key Findings :
Physicochemical Properties
Substituents critically impact solubility, melting point, and stability.
Key Insights :
- The target compound’s low solubility may necessitate formulation adjustments (e.g., prodrug strategies) for pharmaceutical use.
- Thermal stability is superior to benzylidene derivatives due to reduced conjugation-related degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
